![molecular formula C13H20O3 B14614528 1-Methoxy-2-methyl-3-[(2-methylphenyl)methoxy]propan-2-ol CAS No. 58021-12-8](/img/structure/B14614528.png)
1-Methoxy-2-methyl-3-[(2-methylphenyl)methoxy]propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methoxy-2-methyl-3-[(2-methylphenyl)methoxy]propan-2-ol is an organic compound with a complex structure It is characterized by the presence of methoxy and methyl groups attached to a propanol backbone, along with a 2-methylphenylmethoxy substituent
Vorbereitungsmethoden
The synthesis of 1-Methoxy-2-methyl-3-[(2-methylphenyl)methoxy]propan-2-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methylphenol and 2-methyl-3-methoxypropan-2-ol.
Reaction Conditions: The reaction conditions often involve the use of strong bases like sodium hydride or potassium tert-butoxide to deprotonate the hydroxyl group, followed by nucleophilic substitution reactions.
Industrial Production: On an industrial scale, the production may involve continuous flow reactors to ensure efficient mixing and reaction control, along with purification steps like distillation or chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
1-Methoxy-2-methyl-3-[(2-methylphenyl)methoxy]propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the methoxy or methyl groups, leading to the formation of new derivatives.
Common Reagents and Conditions: Typical reagents include strong acids or bases, oxidizing agents, and reducing agents. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Wissenschaftliche Forschungsanwendungen
1-Methoxy-2-methyl-3-[(2-methylphenyl)methoxy]propan-2-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals, solvents, and as an additive in various formulations.
Wirkmechanismus
The mechanism of action of 1-Methoxy-2-methyl-3-[(2-methylphenyl)methoxy]propan-2-ol involves its interaction with molecular targets such as enzymes or receptors. The methoxy and methyl groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. Pathways involved may include metabolic processes where the compound is either a substrate or an inhibitor.
Vergleich Mit ähnlichen Verbindungen
1-Methoxy-2-methyl-3-[(2-methylphenyl)methoxy]propan-2-ol can be compared with similar compounds such as:
1-Methoxy-2-propanol: A simpler structure with similar solvent properties.
2-Methoxy-1-methylethanol: Another compound with methoxy and methyl groups but different spatial arrangement.
1-Methoxy-3-phenylamino-propan-2-ol: Contains an amino group instead of a phenylmethoxy group, leading to different reactivity and applications.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various scientific and industrial contexts.
Eigenschaften
CAS-Nummer |
58021-12-8 |
|---|---|
Molekularformel |
C13H20O3 |
Molekulargewicht |
224.30 g/mol |
IUPAC-Name |
1-methoxy-2-methyl-3-[(2-methylphenyl)methoxy]propan-2-ol |
InChI |
InChI=1S/C13H20O3/c1-11-6-4-5-7-12(11)8-16-10-13(2,14)9-15-3/h4-7,14H,8-10H2,1-3H3 |
InChI-Schlüssel |
CQJMCIWJKZSQSD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1COCC(C)(COC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(2-Iodophenyl)methanesulfinyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14614453.png)
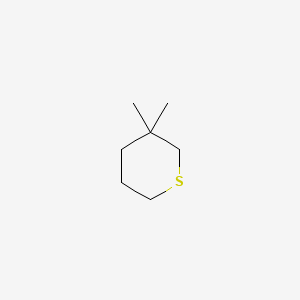


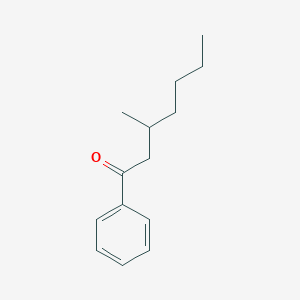
![3,3'-[(Pyridin-4-yl)methylene]bis(5-bromo-1H-indole)](/img/structure/B14614481.png)
![[2,3-Dihydroxy-4,6-bis(phenylmethoxycarbonylamino)cyclohexyl] acetate](/img/structure/B14614483.png)
![2,4-dihydro-1H-pyrido[2,3-e][1,2,4]triazine-3-thione](/img/structure/B14614492.png)
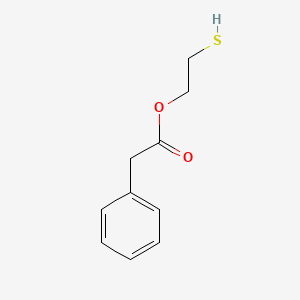
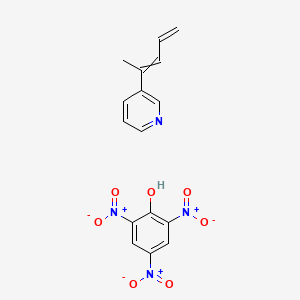
![1-{[2,4-Bis(4-chlorophenyl)-1,3-dioxolan-2-yl]methyl}-1H-imidazole](/img/structure/B14614507.png)
![4-[(3-Chloroprop-2-en-1-yl)oxy]-1-methyl-3,5-diphenyl-1H-pyrazole](/img/structure/B14614514.png)
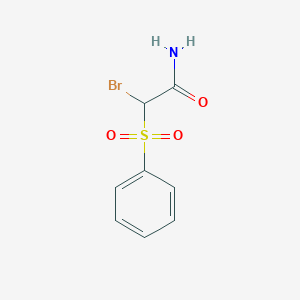
![3H-Pyrazol-3-one, 2,4-dihydro-4-[(2-nitrophenyl)methyl]-2,5-diphenyl-](/img/structure/B14614542.png)
